Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a compound with significant interest in the field of medicinal chemistry due to its potential biological activities. It has a molecular weight of 248.28 g/mol and a molecular formula of C13H16N2O3, with the CAS number 899367-77-2. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antibacterial activities .
The compound is synthesized from various precursors and is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. The presence of different substituents on the quinazoline structure can significantly alter its chemical behavior and biological activity .
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can be synthesized through several methods, often involving the reaction of anthranilic acid with isothiocyanates or other electrophiles in the presence of suitable solvents and catalysts. For instance, one common synthesis route involves reacting anthranilic acid with ethyl chloroacetate under reflux conditions to form the desired ethyl ester derivative .
The synthesis typically requires careful control of reaction conditions, including temperature and reaction time. The use of solvents like ethanol or dimethylformamide is common, and reactions may be monitored using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation. The yield can vary based on the specific method employed, with reported yields ranging from moderate to high depending on the reaction conditions .
The molecular structure of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate features a quinazoline core with an ethyl acetate substituent. The structure can be represented by the SMILES notation: CCOC(CN1C(N(C)Cc2ccccc12)=O)=O
. This notation indicates the presence of an ethyl group attached to an acetyl functional group along with a nitrogen-containing heterocycle .
The compound exhibits a dihedral angle between rings that can influence its reactivity and interaction with biological targets. The crystal structure analysis provides insights into intermolecular interactions such as hydrogen bonding, which are crucial for understanding its solid-state properties .
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can participate in various chemical reactions typical for esters and heterocycles. These include hydrolysis under acidic or basic conditions, nucleophilic substitution reactions, and cyclization processes that can lead to more complex structures.
In synthetic applications, this compound may serve as an intermediate for further derivatization or as a building block for more complex heterocyclic compounds. Its reactivity can be tailored by modifying substituents on the quinazoline ring or altering the ester functionality through transesterification reactions .
The mechanism of action for compounds containing the quinazoline moiety often involves interaction with specific biological targets such as enzymes or receptors. Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate may exert its effects through modulation of signaling pathways involved in cell proliferation or apoptosis.
Research indicates that similar quinazoline derivatives can inhibit certain kinases or act as antagonists at various receptors, leading to therapeutic effects in conditions like cancer or neurological disorders . Detailed studies on this specific compound's mechanism would require further experimental validation.
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is typically characterized by its solid-state properties at room temperature. It may exhibit crystalline behavior with specific melting points and solubility characteristics influenced by its functional groups.
The compound is likely to undergo hydrolysis in aqueous environments due to the ester functionality. Its stability may be affected by pH and temperature conditions during storage or application in biological systems .
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate has potential applications in drug discovery and development due to its biological activity profile. It may serve as a lead compound in developing new therapeutics targeting cancer or other diseases linked to cellular signaling pathways involving quinazoline derivatives.
Additionally, this compound could be utilized in synthetic organic chemistry as an intermediate for creating more complex molecules with desired pharmacological properties .
The construction of the 3-methylquinazolinone core typically begins with anthranilic acid derivatives as foundational building blocks. In conventional heterocyclic annulation, anthranilic acid undergoes condensation with acetic anhydride to form 3-methylquinazoline-2,4(1H,3H)-dione (also termed 3-methyl-3,4-dihydroquinazolin-2(1H)-one) through a cyclodehydration sequence. This intermediate serves as the critical precursor for subsequent N-alkylation [4] [7].
An optimized two-step sequence involves:
Alternative multi-component reactions (MCRs) streamline this process. One-pot approaches combining anthranilic acid, trimethyl orthoacetate, and ethyl glycinate hydrochloride generate the quinazolinone ring while simultaneously installing the ethyl acetate moiety, though yields remain moderate (50-62%) due to competing hydrolysis [4]. Solid-phase methodologies utilizing resin-bound anthranilic acid derivatives enable high-purity synthesis (>90% purity after cleavage) but require specialized equipment and show limitations in scalability [7].
Table 1: Heterocyclic Annulation Routes from Anthranilic Acid Derivatives
Precursor | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Anthranilic acid | Acetic anhydride, reflux, 3h | 3-Methylquinazoline-2,4(1H,3H)-dione | 85-92 |
Methyl anthranilate | Acetamide, microwave, 150°C, 20 min | 3-Methyl-2-methylquinazolin-4(3H)-one | 78 |
Isatoic anhydride | Acetic acid, K₂CO₃, 120°C, 4h | 3-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 83 |
Selective N-alkylation at the quinazolinone N1-position presents significant challenges due to competing O-alkylation and the potential for quaternary ammonium salt formation at N3. Efficient functionalization requires precise control of electrophile reactivity, base selection, and solvent polarity. Ethyl chloroacetate serves as the predominant alkylating agent, reacting with the quinazolinone anion generated in situ by deprotonation with mild bases (Na₂CO₃, K₂CO₃) in polar aprotic solvents like DMF or acetonitrile [5].
Solvent studies demonstrate that DMF maximizes nucleophilicity of the quinazolinone anion, achieving 80-85% alkylation yield at 80°C within 4-6 hours. In contrast, lower-polarity solvents (toluene, THF) result in incomplete conversion (<50%), while protic solvents (ethanol) promote ester hydrolysis. Phase-transfer catalysis (tetrabutylammonium bromide, 10 mol%) enhances reaction rates in biphasic systems (aqueous NaOH/dichloromethane), reducing reaction times to 1-2 hours with comparable yields [5] [8].
Alternative acylating agents include ethyl bromoacetate (higher reactivity but prone to di-alkylation) or ethyl 2-chloroacetate (cost-effective but slower kinetics). Post-alkylation purification often involves recrystallization from ethanol/water mixtures to remove unreacted starting materials and hydrolytic by-products [3] [8].
Table 2: Solvent and Base Effects on N1-Alkylation Efficiency
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | By-products Identified |
---|---|---|---|---|---|
K₂CO₃ | DMF | 80 | 6 | 85 | <5% O-alkylated isomer |
NaOAc | Acetonitrile | 82 | 8 | 72 | 10% Di-alkylated |
NaOH (aq.) | Toluene/Bu₄NBr | 40 | 1.5 | 82 | <3% Hydrolyzed ester |
Et₃N | THF | 66 | 12 | 48 | 25% Unreacted quinazolinone |
While less common for the 3-methyl derivative, catalytic pathways leveraging 2-mercaptoquinazolin-4(3H)-one intermediates provide versatile access to structurally diverse analogues. These routes exploit the enhanced nucleophilicity of the thiolate anion (RS⁻) compared to the quinazolinone amide nitrogen. Key methodologies include:
Table 3: Catalytic Systems for Thiolate-Mediated Synthesis
Catalyst/Medium | Conditions | Time | Yield (%) | Key Advantages |
---|---|---|---|---|
NaOH/Ethanol-H₂O | 60°C, stirring, 2h | 2h | 78 | Simple workup, low cost |
Choline chloride:urea DES | Microwave, 120°C, 150 W | 10 min | 59 | Solvent-free, energy efficient |
Bu₄NBr/H₂O-CH₂Cl₂ | RT, stirring, 0.5h | 0.5h | 88 | Mild conditions, high chemoselectivity |
Critical parameters governing the efficiency of both annulation and alkylation steps include temperature, stoichiometry, catalyst loading, and energy input. Key optimizations include:
Table 4: Comparative Analysis of Conventional vs. Optimized Synthesis
Parameter | Conventional Route | Optimized Microwave Route | Improvement |
---|---|---|---|
Cyclization Time | 180-240 min (reflux) | 15-20 min (150°C, 300 W) | 12-fold reduction |
Alkylation Time | 240-360 min (80°C, DMF) | 10-15 min (120°C, solvent-free) | 24-fold reduction |
Overall Yield | 52-60% (two steps) | 68-72% (two steps) | +16% yield increase |
Solvent Consumption | 50 mL/g product | <5 mL/g product | 90% reduction |
By-product Formation | 15-20% (hydrolysis/isomers) | <5% | 3-fold reduction |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: